molecular formula C7H9Cl2NO B1420520 4-Chloro-2-methoxyaniline hydrochloride CAS No. 861299-14-1

4-Chloro-2-methoxyaniline hydrochloride

Cat. No. B1420520
CAS RN: 861299-14-1
M. Wt: 194.06 g/mol
InChI Key: ZWGTWKFPYRUXKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 861299-14-1 . It has a molecular weight of 194.06 . It is an off-white to gray powder or crystals .


Synthesis Analysis

The synthesis of this compound involves a reaction with sulfuric acid, boric acid, and sodium 3-nitrobenzenesulfonate at 140℃ for 0.5h . The reaction mixture is then diluted with water and the pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H . The InChI key is ZWGTWKFPYRUXKT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is an off-white to gray powder or crystals . It has a molecular weight of 194.06 . The InChI code is 1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H . The InChI key is ZWGTWKFPYRUXKT-UHFFFAOYSA-N .

Scientific Research Applications

4-Chloro-2-methoxyaniline hydrochloride is widely used in scientific research, primarily in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, it has been used in the synthesis of other compounds such as polymers, dyes, and pigments.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-methoxyaniline hydrochlorideethoxyaniline hydrochloride in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize, and can be used in a variety of reactions. The main limitation of this compound is its relatively low reactivity, which can make it difficult to use in some reactions.

Future Directions

The future of 4-Chloro-2-methoxyaniline hydrochlorideethoxyaniline hydrochloride is promising, as it has a wide range of potential applications. It has potential for use in the synthesis of pharmaceuticals, as well as for other compounds such as dyes and pigments. Additionally, it could be used as a starting material for the synthesis of more complex compounds. Finally, it could be used as a tool to study the mechanism of action of various compounds, as well as to develop new synthetic methods.

Safety and Hazards

The safety information for 4-Chloro-2-methoxyaniline hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers The relevant papers related to this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

4-chloro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGTWKFPYRUXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861299-14-1
Record name 861299-14-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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